Nitidanin

Malaria Plasmodium falciparum Antimalarial Drug Discovery

Select Nitidanin for antimalarial and antiviral discovery programs requiring a wide safety margin. Unlike more cytotoxic analogs such as eusiderins, Nitidanin combines established anti-P. falciparum activity (IC50 18.4–21.2 μM) with negligible cytotoxicity (KB ED50 >99 μM; CC50 464.4 μM in Huh7.5.1 cells). Its unique allylic alcohol and hydroxymethyl substituents directly reduce cytotoxicity by >12-fold, making it a reliable tool compound for HCV life-cycle studies or as a non-toxic scaffold for structure–activity relationship (SAR) campaigns. Ideal for researchers who prioritize host-cell viability and data integrity.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B12403416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitidanin
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO
InChIInChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+/t18-,20-/m0/s1
InChIKeyAZTAGXIJLPKJOR-BJUCQYRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitidanin Product Overview for Procurement: CAS, Purity, and Key Bioactivity Parameters


Nitidanin (CAS: 171674-89-8; (±)-Nitidanin) is a naturally occurring 1,4-benzodioxane neolignan, a class of compounds characterized by a distinctive bicyclic oxygen-containing ring structure. It is typically isolated from the wood of Xanthoxylum nitidum DC or the herbs of Zanthoxylum simulans Hance [1]. The compound is a white to off-white powder with a molecular weight of 404.41 g/mol and a molecular formula of C21H24O8. Commercially available Nitidanin typically achieves purity levels of ≥98% and demonstrates established in vitro antimalarial activity against Plasmodium falciparum clones D6 and W2 (IC50 21.2 and 18.4 μM, respectively) and antiviral activity against Hepatitis C Virus (HCV) [2].

Why Nitidanin Cannot Be Simply Substituted with Other Antimalarial Lignans or Neolignans


Within the class of 1,4-benzodioxane neolignans and related antimalarial lignans, substitution is not straightforward. Nitidanin is distinguished by a unique combination of structural features, specifically the presence of an allylic alcohol side chain and a hydroxymethyl group, which are not universally present in its structural analogs. Head-to-head studies have demonstrated that these structural nuances directly translate into a dramatically different cytotoxicity profile [1]. While some analogs may exhibit slightly higher antimalarial potency, they can be orders of magnitude more cytotoxic, making Nitidanin a preferential choice for research applications requiring a balance of biological activity and cell viability. The quantitative evidence below establishes the specific performance thresholds that justify selecting Nitidanin over its closest comparators like 3alpha,20-lupandiol, grewin, or other eusiderins.

Quantitative Evidence for Nitidanin Differentiation: Antimalarial Potency, Cytotoxicity, and Antiviral Selectivity


Comparative Antimalarial Potency of Nitidanin Against P. falciparum D6 and W2 Clones

In a direct comparative study, Nitidanin's antimalarial activity was assessed alongside four other compounds isolated from Grewia bilamellata. Against the chloroquine-sensitive D6 clone, Nitidanin (compound 4) demonstrated an IC50 of 21.2 μM. This was comparable to grewin (2) at 19.8 μM but significantly less potent than 3alpha,20-lupandiol (1) at 11.2 μM. Against the chloroquine-resistant W2 clone, Nitidanin showed an IC50 of 18.4 μM, which was more potent than 2,6-dimethoxy-1-acetonylquinol (6) at 23.0 μM and grewin (2) at 19.1 μM, but less potent than 3alpha,20-lupandiol (1) at 5.5 μM [1].

Malaria Plasmodium falciparum Antimalarial Drug Discovery

Superior Safety Margin: Nitidanin's Exceptionally Low Cytotoxicity vs. Eusiderin and Flavonolignan Analogs

In a direct comparison of cytotoxicity against human hepatoma Huh7.5.1 cells, Nitidanin (21) exhibited a CC50 of 464.4 μM, the highest (i.e., least cytotoxic) among all tested 1,4-benzodioxane neolignans and flavonolignans. This is in stark contrast to eusiderin B (17, CC50 36.2 μM), eusiderin M (19, CC50 128.7 μM), deallyl eusiderin A (20, CC50 50.2 μM), and the benchmark flavonolignans silybin A (3) and silybin B (4), both of which have reported CC50 values around 80 μM. Nitidanin is over 12 times less cytotoxic than eusiderin B and nearly 6 times less cytotoxic than silybin [1].

Cytotoxicity Drug Safety Selectivity Index Huh7.5.1 Cells

Anti-HCV Activity and Selectivity Index of Nitidanin Compared to Eusiderins and Silybin

While Nitidanin demonstrates a lower absolute antiviral potency (IC50 = 200 μM) against HCV in Huh7.5.1 cells compared to eusiderin B (IC50 ≈ 20 μM) and silybin A/B (IC50 = 50 μM), its exceptional lack of cytotoxicity yields a favorable selectivity index (SI) of 2.32. This SI is superior to that of deallyl eusiderin A (SI = 1.25) and comparable to eusiderin A (SI = 1.21) and eusiderin M (SI = 2.57). Critically, Nitidanin's high CC50 of 464.4 μM provides a much wider experimental window than eusiderin B (CC50 36.2 μM), despite the latter's greater potency [1].

Hepatitis C Virus (HCV) Antiviral Selectivity Index Neolignan

Structural Basis for Reduced Cytotoxicity: The Role of the Hydroxymethyl Group in Nitidanin

A detailed structure-activity relationship (SAR) analysis identified that Nitidanin's reduced cytotoxicity is directly linked to its unique structural features. The compound possesses an allylic alcohol side chain and, critically, a hydroxymethyl group, whereas structurally similar eusiderins (like eusiderin A, B, G, and M) contain a methyl group in the analogous position. This specific substitution pattern was identified as the primary differentiator for its significantly lower cytotoxicity [1].

Structure-Activity Relationship (SAR) Cytotoxicity 1,4-Benzodioxane Lignan

Confirmed Non-Cytotoxicity Against Oral Epidermoid KB Cancer Cell Line

In a separate study evaluating antimalarial compounds from Grewia bilamellata, Nitidanin was confirmed to be devoid of significant cytotoxicity against the human oral epidermoid KB cancer cell line, with an ED50 value exceeding 99 μM. This finding aligns with the high CC50 value observed in Huh7.5.1 cells and reinforces its favorable safety profile across multiple cell lines. For comparison, compound 5 (2α,3β-dihydroxy-olean-12-en-28-oic acid) in the same study showed an ED50 of 51.5 μM, indicating higher cytotoxicity [1].

Cytotoxicity KB Cells Safety Profile Antimalarial

Optimal Research Applications for Nitidanin Based on Verified Differentiation Data


Malaria Research Requiring Moderate Potency with Verified Low Host Cell Toxicity

In antimalarial drug discovery, compounds with high potency but significant cytotoxicity can confound results in cell-based assays. Nitidanin's established IC50 of 21.2 μM (D6) and 18.4 μM (W2) against P. falciparum, combined with its non-cytotoxic profile (KB ED50 > 99 μM), makes it an ideal tool compound for studying parasite biology or screening for synergistic effects where preserving host cell viability is essential. It serves as a benchmark for moderate antimalarial activity with a wide safety margin [1].

Hepatitis C Virus (HCV) Mechanistic Studies in Huh7.5.1 Liver Cell Models

Researchers studying the HCV life cycle in Huh7.5.1 cells can use Nitidanin as a valuable control. Its well-characterized, low cytotoxicity (CC50 464.4 μM) provides an expansive concentration range for experimentation without inducing cell death. This allows for the investigation of its moderate antiviral activity (IC50 200 μM) and its impact on viral protein expression (e.g., NS3, NS5A) without the confounding variable of compound toxicity, a key advantage over more potent but highly cytotoxic analogs like eusiderin B [1].

Structure-Activity Relationship (SAR) Studies on 1,4-Benzodioxane Neolignans

For medicinal chemists focused on the 1,4-benzodioxane scaffold, Nitidanin provides a critical data point for understanding the structural determinants of cytotoxicity. Its unique hydroxymethyl group is directly linked to a >12-fold reduction in cytotoxicity compared to its methyl-bearing eusiderin counterparts. Nitidanin can be used as a parent scaffold or a negative control for cytotoxicity in SAR campaigns aimed at developing safer analogs of this important natural product class [1].

Technical Documentation Hub

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